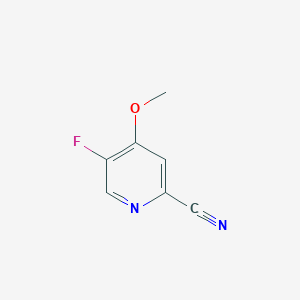

5-Fluoro-4-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAAKYZYTBLTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427417-59-1 | |

| Record name | 5-fluoro-4-methoxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 4 Methoxypicolinonitrile and Analogues

De Novo Synthesis Approaches to the Picolinonitrile Core

De novo synthesis offers the advantage of building the complex picolinonitrile core with the desired substitution pattern from simpler, acyclic starting materials. This approach allows for a high degree of flexibility in the introduction of various functional groups.

Strategies for Constructing the Fluorinated Pyridine (B92270) Ring System

The incorporation of a fluorine atom into the pyridine ring is a key structural feature of the target molecule. Several methods have been developed for the synthesis of fluorinated pyridines. One notable approach involves the rhodium(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes, which allows for the one-step construction of multi-substituted 3-fluoropyridines. nih.gov This method is advantageous as it can be set up in the air and tolerates a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov

Another strategy is the electrophilic fluorination of dihydropyridine (B1217469) intermediates. For instance, 1,2-dihydropyridines can be treated with an electrophilic fluorine source, such as Selectfluor®, to yield fluorinated 3,6-dihydropyridines. These intermediates can then be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410). ebyu.edu.tr The synthesis of fluorinated pyridines has also been achieved through the direct fluorination of pyridine N-oxides, providing a route to meta-fluorinated pyridines. stackexchange.com A general overview of the synthesis of ring-fluorinated pyridines highlights various methods, including anion displacement reactions and fluorination of pyridine salts. nih.gov

Regioselective Introduction of Methoxy (B1213986) and Cyano Groups

The precise placement of the methoxy and cyano groups on the fluorinated pyridine ring is critical. Regioselectivity can be achieved through various synthetic maneuvers. For instance, the temporary conversion of pyridines into electron-rich intermediates, followed by electrophilic functionalization, allows for meta-C-H functionalization without the need for a directing group. nih.gov This can be accomplished through a dearomatization-rearomatization sequence. nih.gov

The synthesis of substituted picolinonitriles can also be achieved from acyclic precursors. Ylidenemalononitriles, for example, can react with various reagents to form multi-substituted aminonicotinonitriles under mild, solvent-free conditions. rsc.orgresearchgate.net These aminonicotinonitriles can then serve as versatile intermediates for further functionalization. Another approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines, which can then undergo N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles. nih.gov The hydroxyl group can subsequently be converted to a methoxy group.

Functionalization and Derivatization of Pre-existing Picolinonitrile Scaffolds

An alternative to de novo synthesis is the modification of a pre-formed picolinonitrile ring system. This approach is often more convergent and can be advantageous for late-stage functionalization in a synthetic sequence.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of substituents onto electron-deficient aromatic rings, such as pyridine. The presence of electron-withdrawing groups and a good leaving group facilitates this reaction.

While a specific, published synthesis for 5-fluoro-4-methoxypicolinonitrile has not been widely reported, a plausible synthetic route can be proposed based on established SNAr chemistry. A potential precursor for this synthesis would be a di- or tri-substituted pyridine containing suitable leaving groups. For example, starting with a precursor such as 4,5-difluoropicolinonitrile or 4-chloro-5-fluoropicolinonitrile, a regioselective SNAr reaction with sodium methoxide (B1231860) could be envisioned. The fluorine or chlorine atom at the C4 position is activated by the electron-withdrawing cyano group at C2 and the fluorine at C5. The greater reactivity of a leaving group at the C4 position compared to the C5 position in the presence of a C2-cyano group would likely favor the desired substitution pattern. The reaction would proceed by the attack of the methoxide ion at the C4 position, followed by the expulsion of the halide leaving group.

The synthesis of the regioisomeric methyl 3-fluoropyridine-4-carboxylate has been successfully achieved via SNAr, where a nitro group at the 3-position is displaced by a fluoride anion. nih.govyoutube.com This demonstrates the feasibility of SNAr reactions on substituted pyridine rings to introduce fluorine.

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. wikipedia.orgacs.org In the first, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govwikipedia.orgacs.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents and the nitrogen atom of the pyridine ring. In the second, faster step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. nih.govwikipedia.org

The reactivity of halogens as leaving groups in SNAr reactions on pyridines often follows the order F > Cl > Br > I. beilstein-journals.org This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. nih.gov

Strategies for Introducing Methoxy Groups onto Fluorinated Pyridines

The introduction of a methoxy group onto a fluorinated pyridine ring is a critical transformation in the synthesis of compounds like this compound. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a methoxide source displaces a suitable leaving group, often a halogen, on the pyridine ring.

The reactivity of the pyridine ring towards nucleophilic attack is significantly influenced by the position and nature of the existing substituents. Electron-withdrawing groups, such as fluorine and cyano groups, activate the ring, facilitating the substitution reaction. For instance, in the synthesis of related compounds, the presence of fluorine atoms at the 2- and 3-positions of a pyridine ring activates the 6-position for methoxylation.

A common strategy involves the sequential substitution of halogens on a polyhalogenated pyridine. For example, a trifluoropyridine derivative can undergo selective methoxylation at a specific position, driven by the electronic effects of the other ring substituents. The choice of base and solvent is also critical in optimizing the yield and selectivity of the methoxylation reaction.

Introduction of the Fluoro Moiety

The incorporation of fluorine into pyridine rings is a widely used strategy in drug discovery to modulate the physicochemical and biological properties of molecules. orgsyn.org Both electrophilic and nucleophilic fluorination methods have been developed, each with its own advantages and limitations.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic fluorination reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are effective for the fluorination of electron-rich pyridine systems. nih.govnih.gov For instance, the reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF₂), which shows high selectivity for the position adjacent to the nitrogen atom. orgsyn.orgnih.gov This method is notable for its mild reaction conditions, often proceeding at or near ambient temperature. orgsyn.org

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride ion source. This approach is particularly effective for pyridines bearing electron-withdrawing groups that activate the ring for nucleophilic attack. nih.gov The synthesis of meta-fluorinated pyridines, which can be challenging, has been achieved through the fluorination of pyridine N-oxides. nih.govrsc.org Specifically, the reaction of a 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can yield the corresponding 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org

| Fluorination Method | Reagent Example | Substrate Type | Key Features |

| Electrophilic Fluorination | Selectfluor® | Electron-rich pyridines, dihydropyridines | Mild conditions, regioselective. nih.govnih.gov |

| Electrophilic C-H Fluorination | Silver(II) Fluoride (AgF₂) | Pyridines and diazines | High site-selectivity adjacent to nitrogen, ambient temperature. orgsyn.orgnih.gov |

| Nucleophilic Fluorination | Fluoride ion source (e.g., KF) | Pyridines with electron-withdrawing groups | Displacement of leaving groups (halides, nitro groups). nih.gov |

| Nucleophilic Fluorination via N-oxides | Fluoride ion source | Pyridine N-oxides | Enables synthesis of meta-fluorinated pyridines. nih.govrsc.org |

Late-Stage Fluorination Methodologies in Related Systems

Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence, is a highly valuable strategy in drug discovery. berkeley.edu This approach allows for the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship (SAR) studies. nih.gov

A powerful late-stage fluorination technique involves the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) of pyridines and diazines. nih.govacs.org This two-step process begins with the site-selective C-H fluorination of the heteroaromatic ring, typically at the position alpha to a nitrogen atom, using a reagent like AgF₂. nih.govacs.org The resulting fluorinated intermediate can then undergo SNAr with a variety of nucleophiles, allowing for the introduction of diverse functional groups. nih.govacs.org This methodology has been successfully applied to the modification of medicinally important compounds. nih.govacs.org

The regioselectivity of C-H fluorination can be influenced by the electronic properties of the substituents on the pyridine ring. For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. nih.govacs.org However, the presence of multiple electron-withdrawing groups can sometimes lead to lower reaction yields. nih.govacs.org

Synthesis of Key Intermediates and Related Fluorinated Picolinonitriles

The synthesis of this compound and its analogues relies on the availability of key intermediates and the development of methods to construct the functionalized picolinonitrile scaffold.

Pyridine Carboxylic Acid Derivatives as Precursors

Pyridine carboxylic acids are versatile precursors for the synthesis of picolinonitriles. wikipedia.orgwikipedia.orgnih.gov The carboxylic acid group can be converted to a nitrile group through various established chemical transformations. Picolinic acid (2-pyridinecarboxylic acid), for example, can be produced on a commercial scale by the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. wikipedia.org In the laboratory, it can be prepared by the oxidation of 2-methylpyridine. wikipedia.org

The presence of other substituents on the pyridine ring can influence the choice of synthetic route. For instance, the synthesis of 4-alkoxy-3-hydroxypicolinic acids can be achieved from 3-hydroxypicolinonitrile through hydrolysis. google.com These pyridine carboxylic acid derivatives serve as important building blocks that can be further functionalized to introduce the desired fluoro and methoxy groups.

| Pyridine Carboxylic Acid | Position of COOH | Common Precursor |

| Picolinic acid | 2 | 2-Picoline wikipedia.org |

| Nicotinic acid | 3 | - |

| Isonicotinic acid | 4 | - |

Preparation of Functionalized Picolinonitrile Analogues (e.g., 5-Fluoro-6-methoxypicolinonitrile, 3-Methoxypicolinonitrile)

The synthesis of functionalized picolinonitrile analogues often involves multi-step sequences starting from readily available materials. For the preparation of 5-fluoro-6-methoxypicolinonitrile , a potential route could involve the construction of the pyridine ring with pre-installed substituents.

For 3-methoxypicolinonitrile , a synthetic strategy could start from 3-methoxybenzoic acid. google.com This acid can be converted to the corresponding benzoyl chloride and then to 3-methoxybenzamide. google.com Subsequent dehydration of the amide would yield 3-methoxybenzonitrile. While this describes the synthesis of the benzene (B151609) analogue, similar principles can be applied to pyridine systems, likely starting from a corresponding methoxynicotinic acid. A different approach to a related structure, 3-methoxypyridine, was shown to improve the activity of a gamma-secretase modulator. nih.gov

The synthesis of these analogues provides valuable insights into the reactivity of substituted pyridines and helps in the development of robust synthetic routes for more complex targets like this compound.

| Compound | Key Precursor/Intermediate |

| 5-Fluoro-6-methoxypyridin-3-ol | 5-Chloro-2,3,6-trifluoropyridine |

| 3-Methoxypicolinonitrile | 3-Methoxybenzoic acid (analogue) |

| 3-Fluoro-4-aminopyridine | 3-Bromo-4-nitropyridine N-oxide nih.govrsc.org |

| 5-Fluoro-2-methylpyrimidine-4-amine | Potassium-(Z)-2-cyano-2-fluoroethenolate |

Radiosynthesis of Fluorinated Pyridine Derivatives

The introduction of a fluorine-18 (B77423) ([¹⁸F]) atom into pyridine rings is a critical process for the development of radiotracers for Positron Emission Tomography (PET), a highly sensitive molecular imaging technique used in drug discovery and clinical diagnostics. nih.gov The radiosynthesis of fluorinated pyridine derivatives, including analogues of this compound, presents unique challenges due to the electron-deficient nature of the pyridine ring, which can make nucleophilic aromatic substitution difficult, particularly at the meta-position. rsc.orgnih.gov Various strategies have been developed to achieve efficient radiofluorination, often requiring careful selection of precursors, reaction conditions, and catalysts. nih.govresearchgate.net

A prevalent method for the radiosynthesis of [¹⁸F]fluoropyridines is nucleophilic heteroaromatic substitution. nih.gov This approach typically involves the displacement of a good leaving group, such as a nitro group, a halogen, or a trimethylammonium group, by the [¹⁸F]fluoride ion. nih.gov The reaction is commonly carried out using the K[¹⁸F]F-Kryptofix 2.2.2 complex in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govresearchgate.net For substitutions at the ortho-position, this method can be highly efficient, often proceeding with high radiochemical yields without the need for strong electron-withdrawing activating groups. nih.gov

However, radiofluorination at the meta-position is significantly more challenging due to unfavorable electronics. rsc.orgnih.gov To overcome this, researchers have explored the use of pyridine N-oxide precursors. rsc.orgnih.gov The N-oxide functionality alters the electron distribution in the pyridine ring, facilitating nucleophilic attack at the meta-position. rsc.org For instance, the direct fluorination of 3-bromo-4-nitropyridine N-oxide has been successfully used to produce meta-fluorinated pyridines. rsc.orgnih.gov This strategy was applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, where the fluorination of the N-oxide precursor was followed by a reduction step. snmjournals.org

Another approach involves the use of diaryliodonium salts as precursors. These precursors can undergo radiofluorination under mild conditions, providing access to [¹⁸F]fluorinated pyridines that are difficult to obtain by other methods. researchgate.net Additionally, metal-mediated radiofluorination, using rhenium complexes, for example, has been shown to increase the yields of nucleophilic substitutions on the pyridine ligand. researchgate.net

The development of one-pot synthesis methods and the use of microwave irradiation have also contributed to improving the efficiency and reducing the synthesis time for [¹⁸F]labeled pyridine derivatives. nih.govresearchgate.net The choice of precursor and reaction conditions is critical and is often tailored to the specific substitution pattern and electronic properties of the target pyridine derivative.

The following tables summarize key findings from various studies on the radiosynthesis of fluorinated pyridine derivatives, highlighting the diversity of precursors, reaction conditions, and outcomes.

Table 1: Radiosynthesis of [¹⁸F]Fluoropyridine Derivatives via Nucleophilic Aromatic Substitution

| Precursor | Labeling Agent | Solvent | Conditions | Radiochemical Yield (Decay-Corrected) | Reference |

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]F⁻ | DMSO | Room Temperature, 15 min | 25 ± 4% | snmjournals.org |

| 5-bromo-2-pyridinecarbonitrile | K[¹⁸F]F-K222 | DMSO | 150°C, 5 min | Nearly 100% [¹⁸F]fluoride incorporation | researchgate.net |

| Nitro-precursor for [¹⁸F]-3 | [¹⁸F]-kryptofix 2.2.2 complex | Anhydrous DMF | Inert atmosphere | 4–10% | nih.gov |

| 5-(tosyloxy)-precursor for [¹⁸F]AV-1451 | K¹⁸F/Kryptofix 2.2.2 | DMSO | 110 °C, 5 min | 45–55% | acs.org |

| Precursor 1 for [¹⁸F]FIPM** | [¹⁸F]F⁻ and K₂CO₃/Kryptofix222 | DMSO | 150 °C, 20 min | 5% | nih.govrsc.org |

| 3-fluoro-5-methyl-4-nitropyridine N-oxide | [¹⁸F] (Isotope Exchange) | Not specified | Not specified | Not specified | biorxiv.org |

| N-(4-(((6-[¹⁸F]fluoropyridin-2-yl)amino)methyl)benzyl)pyrimidin-2-amine | |||||

| **4-(6-[¹⁸F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine |

Table 2: Two-Step Radiosynthesis of [¹⁸F]3-fluoro-4-aminopyridine

| Step | Reaction | Reagents/Catalyst | Yield (Decay-Corrected) | Reference |

| 1. Fluorination | Direct fluorination of 3-bromo-4-nitropyridine N-oxide | [¹⁸F]F⁻ | 25 ± 4% | snmjournals.org |

| 2. Reduction | Hydrogenation of the intermediate | 10% Pd/C, H₂ | 55 ± 11% | snmjournals.org |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 4 Methoxypicolinonitrile

Reaction Pathways Involving the Cyano Group

The cyano group at the C2 position of the pyridine (B92270) ring is a versatile functional handle that can undergo a range of chemical transformations, including hydrolysis, amidation, and cyclization reactions to form other heterocyclic systems.

Nitrile Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a well-established method for the synthesis of amides and carboxylic acids. This transformation can be catalyzed by either acids or bases. nih.gov Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water. This initially forms a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid, 5-fluoro-4-methoxypicolinic acid. lab-chemicals.combiosynth.com

Conversely, in a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of an imidic acid intermediate. This is then converted to the corresponding amide, 5-fluoro-4-methoxypicolinamide. nih.gov Prolonged reaction times or harsher conditions can lead to the hydrolysis of the amide to the carboxylate salt. The general mechanism for nitrile hydrolysis is a two-stage process, first yielding the amide and then the carboxylic acid (or its salt). nih.gov

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Product(s) | General Conditions |

| Acid (e.g., HCl) | Amide, Carboxylic Acid | Heating under reflux with dilute acid |

| Base (e.g., NaOH) | Amide, Carboxylate Salt | Heating under reflux with aqueous base |

Transformations to Other Nitrogen-Containing Heterocycles

The cyano group of 5-Fluoro-4-methoxypicolinonitrile serves as a precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles and triazines.

The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. nih.gov This reaction can be promoted by various catalysts, including Lewis acids. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation valuable in medicinal chemistry.

Similarly, the cyano group can react with dicyandiamide (B1669379) to form 2,4-diamino-1,3,5-triazine derivatives. This transformation typically involves the cyclotrimerization of the nitrile in the presence of a suitable reagent. nih.gov

Reactivity at the Fluorine-Substituted Position

The fluorine atom at the C5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack.

Further Nucleophilic Substitutions and Cross-Coupling Reactions

The fluorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of fluorinated pyridines in SNAr reactions is well-documented, with the position of substitution being influenced by the electronic effects of the other ring substituents. nih.govrsc.org In the case of this compound, the electron-withdrawing picolinonitrile moiety is expected to activate the C5 position for nucleophilic attack.

Furthermore, the C-F bond can be utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl fluoride (B91410) with a boronic acid or its ester. udel.edulibretexts.orgnih.govbeilstein-journals.orgnih.gov This is a powerful method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyridine derivative. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl fluoride with an amine. nih.govwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This is a versatile method for the synthesis of substituted anilines and other arylamines.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst | C-C |

| Sonogashira | Terminal alkyne | Palladium and Copper catalysts | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Palladium catalyst | C-N |

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the available literature. However, the mechanisms of the individual reaction types are well-established for related compounds.

The mechanism of nitrile hydrolysis proceeds through the formation of a tetrahedral intermediate after nucleophilic attack (by water in acidic media or hydroxide in basic media) on the cyano carbon. Subsequent proton transfers and elimination steps lead to the amide and then the carboxylic acid.

The mechanism of nucleophilic aromatic substitution on fluoropyridines generally follows the SNAr pathway. This involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. nih.gov The rate-determining step is typically the formation of this complex, and the stability of the intermediate is influenced by the electron-withdrawing groups on the aromatic ring.

The catalytic cycles of the cross-coupling reactions are well-understood. The Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The Sonogashira coupling follows a similar cycle, with the addition of a copper-catalyzed step for the formation of a copper acetylide intermediate. libretexts.org The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Further experimental and computational studies on this compound would be beneficial to provide more specific insights into its reaction kinetics, thermodynamics, and the precise influence of the substituent pattern on its reactivity.

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

The study of reaction mechanisms for a compound like this compound would fundamentally rely on a combination of spectroscopic and kinetic methodologies. These techniques would allow researchers to observe the transformation of reactants into products in real-time, identify transient intermediates, and determine the rate at which the reaction proceeds.

Spectroscopic Methods:

Spectroscopic techniques are invaluable for identifying the structures of reactants, intermediates, and products, thereby providing crucial pieces of the mechanistic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be employed to track the changes in the chemical environment of the respective nuclei throughout a reaction. For instance, in a nucleophilic aromatic substitution reaction at the C5 position, the disappearance of the fluorine signal in the ¹⁹F NMR spectrum, coupled with changes in the aromatic proton and carbon signals, would provide direct evidence of the substitution.

Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) at approximately 2230 cm⁻¹ would be a key marker to monitor. Any reaction involving this functional group would lead to a significant change in the IR spectrum. Similarly, changes in the C-F and C-O stretching vibrations would indicate reactions at those sites.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of products and any stable intermediates that can be isolated. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential for analyzing complex reaction mixtures.

Kinetic Studies:

Kinetic experiments are designed to determine the rate of a reaction and its dependence on the concentration of each reactant, which is mathematically expressed in the rate law. This information is fundamental to proposing a plausible reaction mechanism.

For a hypothetical reaction, such as the displacement of the fluorine atom by a nucleophile (Nu⁻), the reaction progress would be monitored over time using one of the spectroscopic methods mentioned above.

Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of the picolinonitrile doubles the rate, and doubling the concentration of the nucleophile also doubles the rate. This would suggest a second-order rate law: Rate = k[this compound][Nu⁻]. This is consistent with a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism.

Theoretical Validation of Proposed Reaction Pathways

Once a reaction mechanism is proposed based on experimental evidence, computational chemistry is a powerful tool for its validation. Theoretical calculations can provide detailed insights into the energetics and geometries of transition states and intermediates along a proposed reaction coordinate.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a common choice for investigating the mechanisms of organic reactions. By using an appropriate functional and basis set, the geometries of reactants, transition states, and products can be optimized.

Ab initio Methods: Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for more accurate energy calculations, especially for systems where DFT might be less reliable.

Validation Process:

For the proposed SNAAr mechanism, computational chemists would model the reaction pathway. This would involve locating the transition state structure for the addition of the nucleophile to the aromatic ring, forming a Meisenheimer complex (a key intermediate in SNAAr). The energy of this transition state and the stability of the intermediate would be calculated.

Hypothetical Calculated Energies for SNAAr Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Addition) | +15 |

| Meisenheimer Intermediate | -5 |

| Transition State 2 (Fluoride loss) | +10 |

| Products | -20 |

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific computational chemistry studies have been identified for the compound this compound.

While the field of computational chemistry provides a powerful framework for investigating the properties and reactivity of molecules, it appears that this specific compound has not been the subject of published research in this domain. Therefore, the detailed analysis requested—including Density Functional Theory (DFT) for geometry optimization, prediction of spectroscopic properties, and the elucidation of reaction mechanisms—cannot be provided at this time.

The principles of computational chemistry are widely applied to a vast range of chemical compounds. Methodologies such as those outlined in the query are standard practice for gaining insights into molecular structure and behavior. These include:

Quantum Chemical Methods: DFT is a common approach to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule (electronic structure). This information is fundamental to predicting a molecule's reactivity.

Spectroscopic Property Prediction: Computational methods can simulate spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), which can aid in the identification and characterization of a compound.

Reaction Mechanism Elucidation: By mapping potential energy surfaces, locating transition states, and calculating the energy barriers for reactions, computational chemistry can provide a detailed understanding of how a reaction proceeds, including its regioselectivity and stereoselectivity.

However, without specific research conducted on this compound, any discussion of these aspects would be purely hypothetical and would not meet the requirement for scientifically accurate and detailed findings.

It is possible that research on this compound exists but is proprietary or has not yet been published in the public domain.

Computational Chemistry Applications in the Study of 5 Fluoro 4 Methoxypicolinonitrile

In Silico Design and Exploration of Chemical Space

The journey from a chemical concept to a viable drug candidate is long and arduous, traditionally relying on the synthesis and biological testing of a vast number of compounds. In silico methods, which utilize computer simulations, have emerged as indispensable tools to navigate the expansive chemical space more efficiently. These computational approaches allow for the rational design of new molecules and the prioritization of candidates for synthesis, thereby saving considerable time and resources.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. researchgate.net This process can be broadly categorized into structure-based and ligand-based approaches.

In a structure-based virtual screening campaign for derivatives of 5-Fluoro-4-methoxypicolinonitrile, a three-dimensional structure of the target protein is required. This can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or by homology modeling if the structure of a similar protein is known. Using molecular docking software, virtual libraries of picolinonitrile derivatives can be screened against the binding site of the target. nih.gov The docking algorithm predicts the binding conformation and estimates the binding affinity, typically represented by a scoring function. nih.gov Compounds with high predicted binding affinities are then selected as "hits" for further investigation.

For instance, in a hypothetical screen targeting a protein kinase, a library of picolinonitrile derivatives could be docked into the ATP-binding site. The docking results would provide insights into the key interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions. The fluorine atom of this compound, for example, could participate in favorable interactions with the protein backbone or specific amino acid residues, a phenomenon observed in other fluorinated ligands. nih.gov

Once initial hits are identified, the process of lead optimization begins. This involves the iterative design and evaluation of new analogs to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational tools are again employed to guide this process. For example, by analyzing the binding mode of a picolinonitrile hit, chemists can propose modifications to enhance its interaction with the target. This could involve altering substituent groups to better fill a hydrophobic pocket or introducing new functional groups to form additional hydrogen bonds. A study on picolinamide (B142947) derivatives as VEGFR-2 inhibitors demonstrated the successful use of such design and synthesis strategies to identify potent compounds. nih.gov

A hypothetical workflow for virtual screening and lead optimization of picolinonitrile derivatives is outlined below:

| Step | Description | Computational Tools |

| 1. Target Selection and Preparation | Identification and preparation of the 3D structure of the biological target. | Protein Data Bank (PDB), Homology modeling software |

| 2. Library Preparation | Generation or acquisition of a virtual library of picolinonitrile derivatives. | Chemical drawing software, Chemical database vendors |

| 3. Molecular Docking | Docking of the virtual library into the target's binding site. | AutoDock, Glide, GOLD |

| 4. Hit Identification | Selection of compounds with the best predicted binding affinities and interaction profiles. | Docking scoring functions, Visual inspection |

| 5. Lead Optimization | Iterative design of new analogs with improved properties based on the initial hits. | Molecular modeling software, QSAR models |

| 6. Synthesis and Biological Testing | Chemical synthesis and in vitro testing of the most promising candidates. | N/A |

Machine learning (ML) has emerged as a transformative technology in drug discovery, enabling the prediction of a wide range of chemical and biological properties. nih.govyoutube.com In the context of this compound and its derivatives, ML models can be developed to predict their chemical behavior, including biological activity, toxicity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) is a prominent application of machine learning in this field. QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. youtube.com The process of building a QSAR model for picolinonitrile derivatives would involve several key steps:

Data Collection: A dataset of picolinonitrile derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its physicochemical properties (e.g., molecular weight, logP), topological features, and 3D conformation.

Model Training: A machine learning algorithm, such as multiple linear regression, support vector machines, or random forests, is used to train a model that can learn the relationship between the calculated descriptors and the biological activity.

Model Validation: The predictive performance of the model is rigorously evaluated using statistical methods and an independent test set of compounds that were not used during the training process.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested picolinonitrile derivatives. This allows for the rapid screening of large virtual libraries and the prioritization of compounds for synthesis and experimental testing. For example, a QSAR model could predict that a specific substitution pattern on the picolinonitrile scaffold is likely to increase its inhibitory potency against a particular enzyme.

The table below illustrates a hypothetical dataset that could be used to train a QSAR model for picolinonitrile derivatives, showing a selection of compounds with their calculated molecular descriptors and experimentally determined biological activity.

| Compound ID | Structure | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | pIC50 (Experimental) | pIC50 (Predicted) |

| PN-001 | This compound | 152.13 | 1.2 | 0 | 3 | 6.5 | 6.4 |

| PN-002 | 4-Methoxypicolinonitrile | 134.14 | 1.0 | 0 | 3 | 5.8 | 5.9 |

| PN-003 | 5-Chloropicolinonitrile | 138.56 | 1.5 | 0 | 2 | 6.1 | 6.0 |

| PN-004 | 4-Aminopicolinonitrile | 119.12 | 0.5 | 1 | 3 | 7.2 | 7.1 |

Machine learning models can also be trained to predict other important chemical behaviors, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By integrating these predictive models into the drug discovery pipeline, researchers can identify and filter out compounds with undesirable properties at an early stage, further streamlining the process of identifying promising drug candidates.

Advanced Research Applications of 5 Fluoro 4 Methoxypicolinonitrile in Chemical Sciences

Strategic Building Block in Medicinal Chemistry Research

The inherent reactivity and structural features of 5-Fluoro-4-methoxypicolinonitrile make it a sought-after precursor in the design and synthesis of novel therapeutic agents. Its application spans across cardiovascular diseases, infectious diseases, and neurological disorders.

Synthesis of TRPC6 Inhibitors and Related Cardiovascular Agents

The transient receptor potential canonical 6 (TRPC6) ion channel is a recognized target for a range of diseases, including hypertension and renal disorders. semanticscholar.org The development of selective TRPC6 inhibitors is a key area of cardiovascular research. In this context, this compound has been utilized as a key starting material in the synthesis of potent TRPC6 inhibitors.

A patented synthetic route demonstrates the conversion of this compound into more complex heterocyclic systems that exhibit significant TRPC6 inhibitory activity. The synthesis involves the initial conversion of 2-chloro-5-fluoropyridin-4-ol (B1459237) to this compound, which then undergoes further reactions to yield the final inhibitor compounds. nih.gov This highlights the compound's role as a foundational element in the construction of novel cardiovascular agents.

Development of Anti-Infective Compounds (e.g., anti-HIV, anti-TB, mIDH1 inhibitors)

The quest for new anti-infective agents is a continuous effort in medicinal chemistry, driven by the emergence of drug-resistant pathogens. Fluorinated heterocycles are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. mdpi.com The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comnih.gov

While direct synthesis of anti-HIV or anti-tuberculosis (TB) agents starting from this compound is not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the field. For instance, fluorinated pyrazoline derivatives have shown promising anti-tubercular activity. nih.gov Furthermore, various pyridine (B92270) derivatives are being investigated for their anti-TB and anti-HIV properties. mdpi.comresearchgate.net The picolinonitrile scaffold itself is a key feature in some anti-TB drug candidates. nih.gov

More specifically, a closely related compound, 5-fluoropicolinonitrile, has been used in the synthesis of an intermediate for mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors. tandfonline.com mIDH1 is a crucial enzyme in certain cancers, and its inhibition is a promising therapeutic strategy. A patent describes the N-oxidation of 5-fluoropicolinonitrile as an early step in a multi-step synthesis of these inhibitors. tandfonline.com This demonstrates the utility of the fluoropicolinonitrile core in generating complex molecules for oncology, which can be considered a facet of anti-infective research in the broader sense of combating diseases.

Precursor for Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. mdpi.comnih.gov The strategic placement of functional groups in this compound allows for its elaboration into a variety of more complex heterocyclic systems with diverse biological activities. mdpi.com

Its utility as a precursor is exemplified in the synthesis of TRPC6 inhibitors and PET imaging ligands. nih.govnih.gov In these syntheses, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, while the fluorine atom can be displaced by various nucleophiles to introduce further molecular diversity. This versatility allows chemists to build upon the fluorinated methoxypyridine core to access a wide range of bioactive heterocyclic structures. The synthesis of pyrazole-containing heterocycles, which are known for a wide spectrum of biological activities, is another area where such precursors are valuable. nih.gov

Ligands for Neurological Receptor Studies (e.g., PET Imaging Ligands)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. The development of specific PET ligands for neurological receptors is crucial for understanding brain function and the pathology of various neurological disorders.

A derivative of this compound, specifically 5-fluoro-4-(2-fluoro-4-methoxyphenyl)picolinonitrile, has been identified as a key starting material for the synthesis of novel PET ligands for the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). nih.gov mGlu2 is a target for the treatment of several central nervous system (CNS) disorders. nih.gov In this research, the starting picolinonitrile was reacted with various benzyl (B1604629) alcohols to produce a library of potential mGlu2 negative allosteric modulators (NAMs). nih.gov One of these compounds was successfully radiolabeled with carbon-11 (B1219553) and showed promise for in vivo imaging of mGlu2. nih.gov This highlights the critical role of the fluorinated picolinonitrile scaffold in developing sophisticated molecular probes for neuroscience research.

Analytical Chemistry Methodologies

Beyond its role in drug discovery, the chemical properties of this compound suggest its potential application in the field of analytical chemistry, particularly in the development of new analytical reagents.

Development of Derivatization Reagents and Strategies for Enhanced Detection

In analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection of analytes that lack a suitable chromophore or fluorophore. mdpi.comtandfonline.com Reagents that react with specific functional groups, such as amines or carboxylic acids, to form highly detectable derivatives are of great interest.

While there is no direct report of this compound being used as a derivatization reagent, its structure contains functionalities that are amenable to such applications. The nitrile group, for instance, is present in some derivatization reagents. More importantly, the activated fluoro-pyridine system could potentially react with nucleophilic functional groups like primary and secondary amines under specific conditions to form fluorescent or UV-active derivatives. The development of novel derivatization reagents is an active area of research, with a focus on improving sensitivity, selectivity, and reaction efficiency. nih.govmdpi.com Given the prevalence of amine-containing compounds in biological and pharmaceutical samples, new reagents for their detection are constantly being sought. The unique combination of a fluorinated pyridine ring and a nitrile group in this compound makes it a candidate for future exploration and development in the field of analytical derivatization.

Application in High-Resolution Mass Spectrometry and Chromatography

In HRMS, the presence of fluorine and nitrogen atoms in this compound would result in a distinct and highly accurate mass-to-charge ratio, facilitating its unambiguous identification in complex matrices. The mass spectra of fluorocarbons are known to be very different from their hydrocarbon analogs, with the C-F bond strength influencing fragmentation patterns. nist.gov For instance, in many perfluoroparaffins, the CF3+ ion is the most abundant. nist.gov While this compound is not a perfluorinated compound, the fluorine atom's high electronegativity would significantly influence the stability of fragment ions, leading to a characteristic fragmentation pattern that is invaluable for structural elucidation and metabolite identification in toxicometabolomics studies. nih.gov

In the realm of chromatography, the polarity and structural features of this compound suggest its suitability for analysis by reversed-phase HPLC. The development of a validated RP-HPLC method would likely involve a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net The retention time of the compound would be influenced by the precise mobile phase composition, pH, and temperature, allowing for its effective separation from starting materials, byproducts, and potential metabolites. nih.govnih.govresearchgate.net The development of stability-indicating HPLC methods would also be crucial for assessing its degradation under various stress conditions. nih.gov

Interactive Table: Predicted Chromatographic and Mass Spectrometric Properties of this compound.

| Property | Predicted Value/Behavior | Rationale based on Related Compounds |

| HRMS Molecular Ion | [M+H]+ at m/z 153.0468 | Based on its molecular formula C7H5FN2O. The high mass accuracy of HRMS allows for precise determination. |

| Major MS Fragments | Loss of CH3, CO, HCN | Inferred from the fragmentation patterns of similar heterocyclic and fluorinated compounds. |

| HPLC Column | C18 Reversed-Phase | Standard for moderately polar organic molecules. nih.gov |

| HPLC Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Common eluents for achieving good separation of aromatic and heterocyclic compounds. researchgate.net |

| HPLC Detection | UV at approx. 260-280 nm | The pyridine and nitrile functionalities suggest strong UV absorbance in this range. nih.gov |

Advanced Materials Science Applications

The unique electronic properties conferred by the fluorine and nitrile groups, combined with the methoxy (B1213986) group's electron-donating nature, position this compound as a promising candidate for the synthesis of advanced materials.

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and specific optical and electronic properties. nih.gov While direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer or a precursor to monomers for functional polymers. The nitrile group can be chemically modified or participate in polymerization reactions, and the pyridine ring can be a component of the polymer backbone, influencing the material's final properties.

In the field of optoelectronics, pyridine and pyrimidine (B1678525) derivatives are extensively used in the design of organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) materials. psu.edunih.govrsc.org The electron-withdrawing nature of the pyridine ring and the nitrile group can lead to materials with high electron affinity, which is beneficial for electron transport layers in OLEDs. The fluorine substituent can further tune the HOMO/LUMO energy levels, potentially leading to improved device efficiency and stability. nih.gov Although research on this compound in this context is not yet published, its structural motifs are highly relevant to the design of new optoelectronic materials.

Interactive Table: Potential Contributions of this compound Moieties to Material Properties.

| Material Type | Potential Contribution of this compound | Rationale |

| Functional Polymers | Enhanced thermal stability, chemical resistance, tailored refractive index. | Fluorine incorporation is known to impart these properties. nih.gov The pyridine ring can provide specific binding sites. |

| Optoelectronic Materials | High electron affinity, tunable energy levels, improved charge transport. | The electron-deficient pyridine and nitrile groups are beneficial for electron transport. Fluorine substitution allows for fine-tuning of electronic properties. nih.govrsc.org |

Future Research Directions and Emerging Opportunities

The full potential of this compound is yet to be unlocked, with several exciting avenues for future research.

The development of environmentally benign synthetic methods is a key goal in modern chemistry. Future research on this compound will likely focus on "green" synthesis routes that minimize waste, use less hazardous reagents, and are more energy-efficient. This could involve the use of catalytic methods, reactions in aqueous media, or the use of renewable starting materials. The principles of green chemistry, such as atom economy and the use of catalysts, will be central to these efforts. bhu.ac.innih.gov The synthesis of related pyridine derivatives has been shown to benefit from the use of eco-friendly and reusable catalysts, a strategy that could be adapted for this compound. bhu.ac.in

High-throughput experimentation (HTE) and automated synthesis platforms offer the potential to rapidly screen a wide range of reaction conditions and discover novel derivatives of this compound with optimized properties. rsc.org By automating the synthesis and screening processes, researchers can accelerate the discovery of new functional materials and catalysts derived from this core structure. This approach would be particularly valuable for exploring its potential in areas like medicinal chemistry and materials science, where large libraries of compounds are often required for structure-activity relationship studies.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. acs.orgyoutube.com The synthesis of fluorinated pyridines and other heterocyclic compounds has been successfully demonstrated using flow reactors. acs.orgnih.gov Future work could focus on developing a continuous flow process for the synthesis of this compound. This would not only make its production more efficient and scalable but also enable the in-situ generation and use of reactive intermediates, opening up new possibilities for its derivatization and application. youtube.com

Q & A

Q. What are the foundational physicochemical properties of 5-Fluoro-4-methoxypicolinonitrile, and how are they experimentally validated?

Answer: The compound has the molecular formula C₇H₅FN₂O and a molecular weight of 142.74 g/mol (CAS: 1427417-59-1) . Key validation methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm structure via H and C spectral analysis.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% as per supplier data) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Table 1: Core Properties

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₇H₅FN₂O | NMR/MS |

| Molecular Weight | 142.74 g/mol | MS |

| Purity | ≥97% | HPLC |

Q. How is this compound synthesized, and what are critical reaction parameters?

Answer: Synthesis typically involves nitrile introduction via nucleophilic substitution or cross-coupling reactions. Key steps:

Precursor selection : Use fluorinated pyridine derivatives (e.g., 4-methoxypicolinic acid) as starting materials.

Cyanation : Employ reagents like CuCN or KCN under controlled temperatures (80–120°C) to avoid side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product.

Critical Parameters :

- Anhydrous conditions to prevent hydrolysis of the nitrile group.

- Reaction time optimization to minimize fluorinated byproducts.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in one-step vs. multi-step syntheses?

Answer:

- One-Step Synthesis : Utilize microwave-assisted reactions to enhance reaction efficiency (e.g., 30% yield improvement at 150°C for 20 minutes) .

- Multi-Step Synthesis : Implement orthogonal protecting groups (e.g., tert-butyldimethylsilyl for methoxy protection) to reduce steric hindrance during cyanation .

Table 2: Yield Comparison

| Method | Yield (%) | Key Advantage |

|---|---|---|

| Microwave-assisted | 85–90 | Reduced reaction time |

| Multi-step (protected) | 75–80 | Higher regioselectivity |

Q. How does the compound’s stability vary under different storage and reaction conditions?

Answer:

- Thermal Stability : Decomposition observed >200°C (TGA analysis). Store at 2–8°C under inert atmosphere (N₂/Ar) .

- Light Sensitivity : Susceptible to photodegradation; use amber vials for long-term storage .

- pH Sensitivity : Hydrolysis of the nitrile group occurs in acidic/basic conditions (pH <3 or >10). Neutral buffers recommended for biological assays .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nitrile group enhances electrophilicity at the pyridine ring, facilitating:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) at C-5 position .

- Buchwald-Hartwig Amination : Selective amination at C-6 due to fluorine’s steric and electronic effects .

Methodological Note : DFT calculations (B3LYP/6-31G*) predict reaction sites and transition states .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR spectra with computational predictions (e.g., Gaussian09 simulations) .

- Database Alignment : Use ChemIDplus or EPA DSSTox for authoritative reference spectra .

- Collaborative Reproducibility : Share raw data via platforms like Zenodo to address discrepancies in peak assignments .

Q. What role does this compound play in probing biological targets?

Answer: The compound serves as:

- Enzyme Inhibitor Scaffold : Modulates kinase activity via nitrile-metal coordination (e.g., EGFR tyrosine kinase) .

- Fluorine Tag : F NMR probes for real-time monitoring of protein-ligand interactions .

Experimental Design : - Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in buffer systems (pH 7.4, 25°C).

- Crystallography : Co-crystallize with target proteins to resolve binding modes (PDB deposition recommended) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.